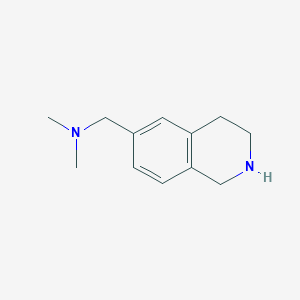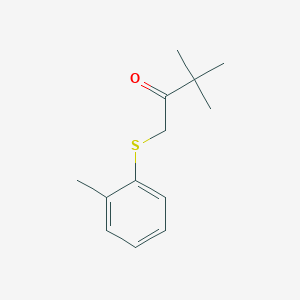![molecular formula C7H14ClNO2 B13563761 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reagents used are economical and readily available, and the process is straightforward, making it suitable for batch production. The purity of the final product can reach up to 98%, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogenation agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Scientific Research Applications
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-8-azaspiro[3.5]nonan-2-ol: Similar structure but different position of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spiro compound with different substituents.
2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: Similar core structure with an additional acetic acid group.
Uniqueness
5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-2-1-3-10-7(6)4-8-5-7;/h6,8-9H,1-5H2;1H |
InChI Key |
KHCKCAKZHVQZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CNC2)OC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




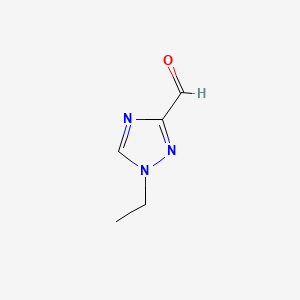
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
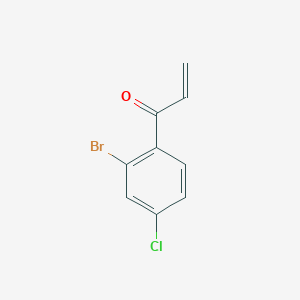
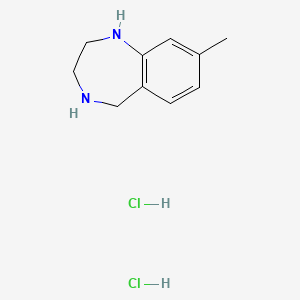
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
